molecular formula C9H11N3O2S B2400263 (1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea CAS No. 176649-06-2

(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea

Cat. No. B2400263
CAS RN: 176649-06-2
M. Wt: 225.27
InChI Key: QBAAYXISGAYMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea” is a chemical compound with the CAS Number: 176649-06-2 . It has a molecular weight of 225.27 and its IUPAC name is N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)thiourea . The compound is typically stored under normal conditions and is available in powder form .


Molecular Structure Analysis

The molecular formula of “(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea” is C9H11N3O2S . The Inchi Code is 1S/C9H11N3O2S/c10-9(15)11-12-7(13)5-3-1-2-4-6(5)8(12)14/h1-2,5-6H,3-4H2,(H3,10,11,15) .


Physical And Chemical Properties Analysis

“(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea” is a powder that is stored under normal conditions .

Scientific Research Applications

  • Supramolecular Structure Analysis : A study by Trujillo-Ferrara et al. (2006) investigated the molecular and supramolecular structures of 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)phenyl acetate. They found that the torsion angle between the succinimide and benzene rings varies depending on the position of the acetoxy substitution. This research contributes to understanding the structural properties of this compound and its isomers (Trujillo-Ferrara et al., 2006).

  • Potential Drug Development for Sickle Cell Disease : Dos Santos et al. (2011) evaluated several compounds including variants of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl for the treatment of sickle cell disease (SCD). They found these compounds to be non-genotoxic in vivo and potentially safer than existing treatments (Dos Santos et al., 2011).

  • DNA Hybridization Electrochemical Sensor : Cha et al. (2003) reported the use of a polymer derived from thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE) in an electrochemical hybridization sensor. This highlights its application in biotechnology and diagnostics (Cha et al., 2003).

  • Antimicrobial and Anticancer Activities : Research by Jat et al. (2006) and Al-Harbi et al. (2019) on derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl revealed their potential as antimicrobial and anticancer agents. This demonstrates the compound's relevance in pharmaceutical research (Jat et al., 2006); (Al-Harbi et al., 2019).

  • Polymer Synthesis and Applications : Kausar et al. (2013) synthesized a dihydroxy monomer using 1,3-dioxo-isoindoline-5-carbonyl)thiourea, which was used to create high-performance polymers. These polymers have potential applications in various industries (Kausar et al., 2013).

  • Herbicide Development : Jiang et al. (2011) designed and synthesized derivatives of 1,3-dioxo-1H-isoindole-1,3(2H)-dione as potent protoporphyrinogen oxidase inhibitors, demonstrating their potential in herbicide development (Jiang et al., 2011).

properties

IUPAC Name

(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c10-9(15)11-12-7(13)5-3-1-2-4-6(5)8(12)14/h1-2,5-6H,3-4H2,(H3,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAAYXISGAYMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.